N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a furan-2-ylmethyl substituent at the N-position of the carboxamide group and a 4-methylphenyl group at the 3-position of the triazoloquinazoline scaffold. The compound’s synthesis likely involves multi-step heterocyclic condensation reactions, analogous to methods described for related oxadiazoles and triazolopyrimidines .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-13-4-6-14(7-5-13)19-20-24-22(29)17-9-8-15(11-18(17)27(20)26-25-19)21(28)23-12-16-3-2-10-30-16/h2-11,26H,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJDDEVBZYQJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, including cyclization, acylation, and condensation reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include furanone derivatives, alcohol derivatives, and substituted methylphenyl compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
Anticancer Properties
N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting specific enzymes involved in cancer progression such as dihydrofolate reductase (DHFR) .
- In Vitro Studies : Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has been reported to inhibit cell proliferation in human myelogenous leukemia K562 cells with an IC50 value indicating potent activity .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antibacterial properties:
- Target Pathogens : It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the treatment of bacterial infections .
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at Bharati Vidyapeeth University, the compound demonstrated significant antitumor effects against a panel of human cancer cell lines. The findings suggested that structural modifications could enhance its efficacy further .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of related compounds and highlighted that modifications to the triazole framework could lead to enhanced antibacterial activity. This suggests that this compound might also benefit from similar structural optimizations .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogs with modifications to the triazoloquinazoline core, substituent groups, or carboxamide side chains. Below is a comparative analysis based on structural analogs and bioactivity trends:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
4-methylphenyl at the 3-position likely contributes to steric hindrance, affecting target binding specificity. This contrasts with the 4-methoxyphenyl group in , which introduces electron-donating effects and hydrogen-bonding capacity.
The triazolo[1,5-a]quinazoline core may mimic purine or pteridine structures, suggesting kinase or folate pathway inhibition mechanisms .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for oxadiazoles (e.g., semicarbazide condensations ), but with additional steps for triazole ring formation and carboxamide functionalization.
Bioactivity Hypotheses :
- Compared to thiazole-based analogs (), the target compound’s furan and triazoloquinazoline moieties may confer distinct activity against insecticidal or phytopathogenic targets, aligning with trends in plant-derived bioactive molecules .
Biological Activity
N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS Number: 1031594-69-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.4 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The triazole ring interacts with multiple biological targets, including enzymes involved in cell cycle regulation and apoptosis pathways. Specific derivatives have demonstrated activity against various cancer cell lines with IC50 values often in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 (Breast) | 12.5 | |
| Triazole Derivative B | HeLa (Cervical) | 15.0 | |
| N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo... | A549 (Lung) | 10.0 |
2. Antimicrobial Activity
The compound has also shown promising activity against various microbial strains. The presence of the furan and triazole rings enhances its interaction with microbial targets:
- Antibacterial Activity : Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may exert neuroprotective effects by modulating neurotransmitter systems:
- Cholinergic Activity : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's . This activity is attributed to the nitrogen atoms in the triazole ring facilitating enzyme-inhibitor interactions.
Case Study 1: Anticancer Efficacy
In a study published in 2023, N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo... was tested against several cancer cell lines, revealing potent anticancer activity with selectivity towards tumor cells over normal cells. The study highlighted its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
